Medetomidine

Vue d'ensemble

Description

La médétomidine est un composé synthétique utilisé principalement comme anesthésique et analgésique vétérinaire. Il s'agit d'un mélange racémique de deux stéréoisomères, la lévomédétomidine et la dexmédétomidine, ce dernier étant l'isomère pharmacologiquement actif. La médétomidine est un agoniste alpha-2 adrénergique, ce qui signifie qu'elle se lie aux récepteurs alpha-2 adrénergiques du système nerveux central, conduisant à la sédation et à l'analgésie .

Méthodes De Préparation

La médétomidine peut être synthétisée par diverses méthodes. Une méthode nouvelle et efficace implique l'oléfination de Wittig de phénylimidazolylcétones, suivie d'une hydrogénation. Cette méthode offre un bon rendement et évite les étapes problématiques telles que la méthylation et la déshydratation . Une autre approche implique l'utilisation d'imidazoles halogénés et de réactifs de Grignard, suivie d'une transmétallation . Les méthodes de production industrielle impliquent généralement ces voies synthétiques, optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

La médétomidine subit plusieurs types de réactions chimiques, notamment :

Substitution : La médétomidine peut subir des réactions de substitution, en particulier impliquant son cycle imidazole.

Les réactifs couramment utilisés dans ces réactions comprennent les réactifs de Grignard, le bromure de méthylmagnésium et l'hydrogène gazeux en présence de palladium sur carbone (Pd/C) comme catalyseur . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La médétomidine a un large éventail d'applications de recherche scientifique :

Biologie : La médétomidine est utilisée dans la recherche impliquant le système nerveux central et ses récepteurs.

Médecine : En médecine vétérinaire, la médétomidine est utilisée comme sédatif et analgésique pour diverses procédures.

Mécanisme d'action

La médétomidine exerce ses effets en se liant aux récepteurs alpha-2 adrénergiques du système nerveux central. Cette liaison inhibe la libération de norépinéphrine, conduisant à la sédation, à l'analgésie et à la relaxation musculaire . Les cibles moléculaires comprennent les récepteurs alpha-2 adrénergiques pré- et postsynaptiques, principalement dans le locus coeruleus . Cette action imite le sommeil naturel, permettant la sédation sans dépression respiratoire significative .

Applications De Recherche Scientifique

Medetomidine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of alpha-2 adrenergic agonists and their chemical properties.

Biology: This compound is used in research involving the central nervous system and its receptors.

Medicine: In veterinary medicine, this compound is used as a sedative and analgesic for various procedures.

Mécanisme D'action

Medetomidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation . The molecular targets include pre- and postsynaptic alpha-2 adrenergic receptors, primarily in the locus coeruleus . This action mimics natural sleep, allowing for sedation without significant respiratory depression .

Comparaison Avec Des Composés Similaires

La médétomidine est souvent comparée à d'autres agonistes alpha-2 adrénergiques tels que la xylazine et la détomidine. Bien que les trois composés aient des propriétés sédatives et analgésiques, la médétomidine est connue pour sa puissance plus élevée et sa durée d'action plus longue . La dexmédétomidine, l'isomère actif de la médétomidine, est particulièrement reconnue pour sa dépression respiratoire minimale et ses effets protecteurs des organes . D'autres composés similaires comprennent la clonidine et la xylazine, qui agissent également sur les récepteurs alpha-2 adrénergiques mais diffèrent dans leurs profils pharmacocinétiques et leurs effets secondaires .

Activité Biologique

Medetomidine is a potent and selective alpha-2 adrenergic receptor (α2-AR) agonist, primarily utilized in veterinary medicine for its sedative and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, physiological effects, and clinical applications, supported by data tables and relevant case studies.

Pharmacokinetics of this compound

This compound's pharmacokinetic profile varies across species, which is crucial for its application in veterinary settings. The following table summarizes key pharmacokinetic parameters across different species:

| Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Half-life (hr) |

|---|---|---|---|

| Dog | 2.8 | 27.5 | 0.97 |

| Cat | 3.6 | 33.4 | 1.6 |

| Rat | 8.2 | 88.5 | 1.09 |

This compound is primarily metabolized through hydroxylation by cytochrome P450 enzymes, with renal excretion being the main elimination pathway .

This compound exerts its effects by binding selectively to α2-ARs, which are G-protein coupled receptors involved in various physiological processes. The drug's high selectivity for α2A and α2C subtypes over α1 receptors results in pronounced sedation and analgesia with minimal cardiovascular stimulation compared to other agents like xylazine .

Key Effects:

- Sedation and Analgesia: this compound induces deep sedation and analgesia in dogs and cats, making it effective for various clinical procedures .

- Cardiovascular Effects: Administration leads to increased systemic vascular resistance (SVR) and hypertension, followed by reflex bradycardia . For instance, a study showed that IV administration at a dose of 40 μg/kg resulted in mean arterial blood pressure spikes averaging 175 mmHg within minutes .

Physiological Effects

This compound's physiological effects extend beyond sedation:

- Respiratory Depression: While it can cause respiratory depression, the severity is generally less than that seen with other sedatives . In studies, this compound significantly reduced respiratory rates in dogs without major alterations in arterial blood gases.

- Gastrointestinal Motility: It inhibits intestinal electrical activity and motility, which can lead to gastrointestinal stasis if not monitored .

Clinical Applications

This compound is widely used in veterinary medicine for sedation during surgical procedures and diagnostic imaging. A multicenter clinical trial involving 1736 dogs and 678 cats demonstrated that this compound provided effective sedation for various procedures, with an optimal intramuscular dose identified as approximately 40 μg/kg for dogs and up to 110 μg/kg for cats .

Case Study:

In one clinical evaluation, the overall satisfaction rate for sedative effectiveness was reported at 95% for dogs and between 81-96% for cats. Side effects were predominantly mild, including vomiting and muscle tremors .

Propriétés

IUPAC Name |

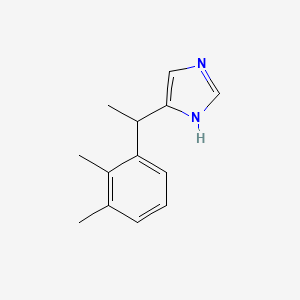

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVIMMYOGQXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86347-15-1 (hydrochloride) | |

| Record name | Medetomidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048258 | |

| Record name | Medetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86347-14-0 | |

| Record name | Medetomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medetomidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medetomidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.